5-Methoxy-1,3-benzoxazole 5-Methoxy-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 132227-03-3
VCID: VC21248263
InChI: InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
SMILES: COC1=CC2=C(C=C1)OC=N2
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

5-Methoxy-1,3-benzoxazole

CAS No.: 132227-03-3

Cat. No.: VC21248263

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1,3-benzoxazole - 132227-03-3

Specification

CAS No. 132227-03-3
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 5-methoxy-1,3-benzoxazole
Standard InChI InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
Standard InChI Key IQQKXTVYGHYXFX-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC=N2
Canonical SMILES COC1=CC2=C(C=C1)OC=N2

Introduction

Structural and Chemical Properties

5-Methoxy-1,3-benzoxazole possesses a well-defined molecular structure that contributes to its chemical behavior and potential applications. The compound is characterized by a benzoxazole ring system with a methoxy substituent at the 5-position.

Basic Structural Information

The fundamental chemical properties of 5-methoxy-1,3-benzoxazole provide insight into its behavior in various chemical environments and its potential interactions with biological systems.

The compound has the molecular formula C8H7NO2 with a corresponding molecular weight that places it in the category of small molecular compounds . The structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole scaffold, with a methoxy group (-OCH3) attached at the 5-position of the benzene portion.

Structural Representations

Various structural representations help in understanding the spatial arrangement and electronic properties of 5-methoxy-1,3-benzoxazole:

  • SMILES Notation: COC1=CC2=C(C=C1)OC=N2

  • InChI: InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3

  • InChIKey: IQQKXTVYGHYXFX-UHFFFAOYSA-N

These representations are valuable for computational chemistry, database searching, and structure-activity relationship studies.

Collision Cross Section Data

The predicted collision cross section (CCS) data for various ionic forms of 5-methoxy-1,3-benzoxazole demonstrates its behavior in mass spectrometry applications. This information is particularly valuable for analytical identification and characterization.

Adductm/zPredicted CCS (Ų)
[M+H]+150.05496124.8
[M+Na]+172.03690139.6
[M+NH4]+167.08150134.3
[M+K]+188.01084135.1
[M-H]-148.04040128.3
[M+Na-2H]-170.02235132.4
[M]+149.04713128.0
[M]-149.04823128.0

These values represent the effective cross-sectional area of the molecule in various ionic states, which is crucial for ion mobility spectrometry and related analytical techniques .

Applications in Chemical Research

5-Methoxy-1,3-benzoxazole and related benzoxazole derivatives have diverse applications in chemical research, particularly in medicinal chemistry and materials science.

Role as Synthetic Intermediates

Compounds like 5-methoxy-1,3-benzoxazole often serve as valuable intermediates in the synthesis of more complex molecules. Their well-defined structure and reactivity make them useful building blocks for constructing compounds with specific properties or functions.

Comparison with Related Compounds

To contextualize the potential applications of 5-methoxy-1,3-benzoxazole, it is informative to consider related compounds such as methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, which has shown antimicrobial properties against several bacterial strains. While the specific bioactivity of 5-methoxy-1,3-benzoxazole itself requires further investigation, the demonstrated activity of related compounds suggests potential applications worth exploring.

Analytical Characterization

The analytical characterization of 5-methoxy-1,3-benzoxazole is essential for confirming its structure, assessing its purity, and understanding its properties.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of 5-methoxy-1,3-benzoxazole. The compound's mass-to-charge ratio (m/z) values for various ionic forms, as shown in the collision cross section data table, are crucial for its identification and characterization .

Reactivity and Chemical Behavior

Understanding the reactivity of 5-methoxy-1,3-benzoxazole provides insights into its potential applications and chemical transformations.

General Reactivity Patterns

Based on the benzoxazole structure, 5-methoxy-1,3-benzoxazole would be expected to exhibit reactivity at several positions:

  • The methoxy group can undergo various substitution reactions

  • The benzoxazole core can participate in electrophilic or nucleophilic aromatic substitution reactions depending on reaction conditions

  • The nitrogen atom in the oxazole ring can act as a nucleophile in some reactions

Ecological and Toxicological Considerations

When working with chemical compounds like 5-methoxy-1,3-benzoxazole, it is essential to consider their environmental impact and potential toxicity.

Toxicological Profile

Further investigations would be necessary to establish a comprehensive toxicological profile for 5-methoxy-1,3-benzoxazole specifically.

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